Biphenyl-4,4'-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone]
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Overview
Description
2-(4’-{3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes multiple reactive sites, making it a versatile molecule for various chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-{3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the condensation of thiazole or thiazolidine derivatives with pyridine precursors.
Functionalization: The core structure is then functionalized at various positions to introduce the amino, carbonyl, and biphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve a multicomponent one-pot synthesis, which is an efficient and environmentally friendly method. This approach minimizes the number of purification steps and reduces waste .
Chemical Reactions Analysis
Types of Reactions
2-(4’-{3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
2-(4’-{3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4’-{3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: Known for their anticancer and antimicrobial activities.
Pyrazolo[4,3-c]pyridines: Exhibits antiproliferative activity against cancer cell lines.
Uniqueness
2-(4’-{3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE stands out due to its unique combination of thieno[2,3-b]pyridine and biphenyl structures, which confer a broad spectrum of biological activities and synthetic versatility .
Properties
Molecular Formula |
C34H30N4O2S2 |
---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
[4-[4-(3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonyl)phenyl]phenyl]-(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone |
InChI |
InChI=1S/C34H30N4O2S2/c1-15-17(3)25-27(35)31(41-33(25)37-19(15)5)29(39)23-11-7-21(8-12-23)22-9-13-24(14-10-22)30(40)32-28(36)26-18(4)16(2)20(6)38-34(26)42-32/h7-14H,35-36H2,1-6H3 |
InChI Key |
IUFZOQDHLOVMIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=C(C6=C(S5)N=C(C(=C6C)C)C)N)C |
Origin of Product |
United States |
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